molecular formula C13H10Cl3NO2 B11055606 (3aS,4R,9bR)-6,8,9-trichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

(3aS,4R,9bR)-6,8,9-trichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B11055606
M. Wt: 318.6 g/mol
InChI Key: QPPYVZSFUYPJIJ-LJNABYEQSA-N
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Description

(3aS,4R,9bR)-6,8,9-trichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a complex organic compound with a unique structure It is characterized by the presence of multiple chlorine atoms and a cyclopentaquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3aS,4R,9bR)-6,8,9-trichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.

    Substitution: Chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinoline derivatives with different oxidation states, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(3aS,4R,9bR)-6,8,9-trichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3aS,4R,9bR)-6,8,9-trichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are not well-characterized in the literature.

Properties

Molecular Formula

C13H10Cl3NO2

Molecular Weight

318.6 g/mol

IUPAC Name

(3aS,4R,9bR)-6,8,9-trichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

InChI

InChI=1S/C13H10Cl3NO2/c14-7-4-8(15)12-9(10(7)16)5-2-1-3-6(5)11(17-12)13(18)19/h1-2,4-6,11,17H,3H2,(H,18,19)/t5-,6+,11-/m1/s1

InChI Key

QPPYVZSFUYPJIJ-LJNABYEQSA-N

Isomeric SMILES

C1C=C[C@@H]2[C@H]1[C@@H](NC3=C2C(=C(C=C3Cl)Cl)Cl)C(=O)O

Canonical SMILES

C1C=CC2C1C(NC3=C2C(=C(C=C3Cl)Cl)Cl)C(=O)O

Origin of Product

United States

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